3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid
Description
The compound 3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid (CAS: 380574-32-3) features a cyclopenta[b]quinoline core fused with a methylidene-linked 3,4,5-trimethoxyphenyl group and a carboxylic acid moiety at position 7. Its molecular formula is C₂₃H₂₁NO₅, with a molecular weight of 391.42 g/mol .
Properties
Molecular Formula |
C23H21NO5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C23H21NO5/c1-27-18-11-13(12-19(28-2)22(18)29-3)10-14-8-9-16-20(23(25)26)15-6-4-5-7-17(15)24-21(14)16/h4-7,10-12H,8-9H2,1-3H3,(H,25,26) |
InChI Key |
KRBNMJWDYSYQPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a cyclopenta[b]quinoline derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the double bond in the cyclopenta[b]quinoline ring can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the parent compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of 3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related cyclopenta[b]quinoline-9-carboxylic acid derivatives vary in substituents on the phenylmethylidene group. Below is a comparative analysis based on substituent effects, molecular properties, and available
Table 1: Structural and Physical Properties of Analogous Compounds
Key Observations :
The 4-hydroxy analog’s phenolic group increases acidity and hydrogen-bonding capacity, which may enhance binding to biological targets but also raises reactivity and toxicity risks .
Safety Profiles :
- The 4-hydroxy variant is classified as acutely toxic and irritating, necessitating stringent handling protocols . In contrast, the 4-tert-butyl derivative requires precautions against thermal decomposition but lacks acute toxicity data .
Synthetic Accessibility :
- While direct synthesis data for the 3,4,5-trimethoxy compound is unavailable, related acridine-carboxamide derivatives are synthesized via coupling reactions (e.g., CDMT-mediated amide bond formation) .
Potential Applications: Methoxy-rich analogs (e.g., 3,4-dimethoxy) are marketed for laboratory use, suggesting roles as intermediates in drug discovery . The 4-chloro and 4-methyl derivatives may serve as structural templates for anticancer or antimicrobial agents, given precedents in quinoline-based therapeutics .
Biological Activity
The compound 3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid is a synthetic derivative within the class of quinoline compounds. Quinoline derivatives have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopenta[b]quinoline core with a trimethoxyphenyl substituent. Its structure can be represented as follows:
This molecular composition suggests potential interactions with various biological targets due to the presence of multiple functional groups that can facilitate binding to proteins or nucleic acids.
Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:
- Microtubule Destabilization : Compounds containing a 3,4,5-trimethoxyphenyl fragment have shown potent antiproliferative activity by targeting tubulin and disrupting microtubule dynamics. This mechanism is crucial for inducing cell cycle arrest and apoptosis in cancer cells .
- Colchicine Site Binding : Some studies suggest that similar quinoline derivatives bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell death in cancerous cells .
Antiproliferative Activity
A study investigated the antiproliferative effects of related compounds on various cancer cell lines. The compound demonstrated significant cytotoxicity against MGC-803 cells with an IC50 value of approximately 0.45 μM , indicating strong potential as an anticancer agent .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 0.45 | Induction of G2/M phase arrest |
| Other Lines | Varies | Tubulin polymerization inhibition |
Apoptosis Induction
The compound has been shown to induce apoptosis through mitochondrial membrane potential changes. This is critical for triggering intrinsic apoptotic pathways, further supporting its role as a potential anticancer agent .
Case Studies
Recent investigations into similar quinoline derivatives have provided insights into their therapeutic applications:
- Cystic Fibrosis Treatment : Research has highlighted the potential for quinoline derivatives in treating cystic fibrosis by enhancing mucociliary clearance and reducing inflammation .
- Antimicrobial Activity : Compounds with structural similarities have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of trimethoxy groups appears to enhance this activity by increasing lipophilicity and facilitating membrane penetration .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of quinoline derivatives. Key findings include:
- The presence of methoxy groups at positions 3, 4, and 5 on the phenyl ring enhances antiproliferative activity.
- Modifications to the cyclopenta[b]quinoline structure can significantly alter binding affinity and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
